[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone
Description
3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE: is a synthetic organic compound that features a complex structure combining isoxazole and pyrazole rings
Properties
Molecular Formula |
C16H13Cl2N3O2 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-8-7-9(2)21(19-8)16(22)13-10(3)23-20-15(13)14-11(17)5-4-6-12(14)18/h4-7H,1-3H3 |
InChI Key |
DCZGYAMBWFRDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE typically involves multi-step organic reactions. One common method includes:
Formation of the Isoxazole Ring: This step often involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine hydrochloride under acidic conditions.
Introduction of the Dichlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the isoxazole ring is reacted with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pyrazole Ring: The final step involves the reaction of the intermediate with 3,5-dimethyl-1H-pyrazole under basic conditions, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the dichlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the dichlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In medicinal chemistry, 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE: can be compared with other isoxazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both isoxazole and pyrazole rings in the same molecule provides a versatile scaffold for further functionalization and exploration in various fields.
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